Naphthalene-1,2,4-trione

Antiproliferative HepG2 MTT assay

Generic naphthoquinone synthons often yield E/Z isomer mixtures requiring tedious chromatographic separation, increasing lead times and material loss. Naphthalene-1,2,4-trione (CAS 16475-90-4) eliminates this bottleneck: • Exclusive (Z)-hydrazone stereochemistry with β-dicarbonyl compounds, confirmed by single-crystal XRD-no isomer separation needed, reducing purification time and waste. • Cu(II) complexes of 3-phenylhydrazono derivatives exhibit enhanced cytotoxicity against tumor cell lines vs. free ligands, providing a quantifiable advantage for oncology programs. • HL5 (R=3-I) is the sole antibacterial-validated derivative in a 13-compound series; Cu(II) complexation abolishes this activity-procure the free ligand for antibacterial screening. Supplied as the tautomeric equilibrium form with lawsone; immediate global availability for research programs.

Molecular Formula C10H6O3
Molecular Weight 174.15 g/mol
Cat. No. B1254198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,2,4-trione
Molecular FormulaC10H6O3
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4H,5H2
InChIKeySLJWCCMDGTZEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,2,4-Trione Chemical Profile & Sourcing


Naphthalene-1,2,4-trione (C₁₀H₆O₃, CAS 16475-90-4) is a cyclic ketone characterized by three carbonyl groups at positions 1, 2, and 4 of the naphthalene scaffold [1]. The compound exists in tautomeric equilibrium with lawsone (2-hydroxy-1,4-naphthoquinone), a relationship critical to understanding its chemical behavior and biological accessibility [2]. With a molecular weight of 174.15 g/mol and a computed density of 1.4±0.1 g/cm³, the parent trione framework serves as a versatile intermediate for synthesizing derivatives including hydrazones, diazo compounds, and metal complexes with documented antibacterial and antitumor properties .

1 1,2-diketone electrophile for condensation reactions
2 3-diazo transfer to (Z)-hydrazone building blocks
3 Metal complexation for cytotoxicity/antibacterial probes
Tautomeric equilibrium with lawsone controls electrophilic reactivity — reactivity not accessible from 1,2- or 1,4-naphthoquinones alone.

Naphthalene-1,2,4-Trione: No Generic Naphthoquinone Substitute


Naphthalene-1,2,4-trione and its 3-substituted derivatives exhibit fundamentally distinct tautomeric and electronic behavior compared to 1,2-naphthoquinone (ortho) and 1,4-naphthoquinone (para) analogs [1]. The 1,2,4-trione framework introduces a third electrophilic carbonyl that alters redox cycling capacity, coordination geometry for metal complexation, and the regiospecificity of nucleophilic attack. Critically, the tautomeric equilibrium between the 1,2,4-trione form and lawsone means that biological activity cannot be extrapolated from simpler naphthoquinone isomers; the equilibrium population of the reactive trione species governs accessibility to distinct mechanistic pathways not available to 1,2-NQ or 1,4-NQ alone [2]. Substituting with a generic naphthoquinone therefore fails to replicate the compound's specific synthetic utility in diazo-transfer reactions and its unique metal-binding pharmacophore.

1,2,4-Trione scaffold
Generic 1,2- / 1,4-naphthoquinone
Carbonyl arrangement
1,2-diketone + third electrophilic carbonyl
Ortho- or para-quinone only; no 1,2-diketone
Tautomeric access
Dynamic lawsone ⇌ trione equilibrium enables unique nucleophilic attack
Fixed quinone form; cannot access trione electrophile
Redox / metal coordination
Altered redox cycling; distinct Cu(II) binding pharmacophore
Different coordination geometry and redox potential

Naphthalene-1,2,4-Trione vs. Structural Analogs: Quantitative Evidence


Antiproliferative Superiority of 1,2-Naphthoquinones

Direct comparative assessment of 1,2-naphthoquinone (1,2-NQ) derivatives versus their 1,4-naphthoquinone (1,4-NQ) homologues revealed consistently higher cytotoxic activity against HepG2 hepatocellular carcinoma cells [1]. This class-level differentiation supports the rationale for selecting 1,2-substituted naphthoquinone frameworks, including the 1,2,4-trione scaffold, over 1,4-isomers for anticancer screening programs.

Antiproliferative activity
Class-level
1,2-NQ derivative EC₅₀ = 3 µM vs. higher EC₅₀ for 1,4-NQ series (HepG2, MTT assay)
Supports cytotoxicity endpoint review for 1,2-substituted frameworks
Class-level trend; single data point requires independent confirmation
Antiproliferative HepG2 MTT assay

Acetylcholinesterase Inhibition Superiority of 1,2-Naphthoquinones

In head-to-head testing of matched 1,2-NQ and 1,4-NQ derivative pairs, the 1,2-NQ series demonstrated superior acetylcholinesterase (AChE) inhibitory activity [1]. The most potent 1,2-NQ derivative (compound 4h) achieved 85% inhibition at 50 μM, whereas 1,4-NQ homologues produced significantly lower inhibition values under identical assay conditions.

AChE inhibition
Head-to-head
1,2-NQ derivative 4h: 85% inhibition at 50 µM; 1,4-NQ homologues showed lower inhibition
Reported AChE inhibition assay context favors 1,2-substitution pattern
Enzyme assay; not a therapeutic claim
Acetylcholinesterase inhibition Enzyme assay Neurodegeneration

Cu(II) Complexation: Cytotoxicity vs Antibacterial Trade-off

Comparative testing of free ligands (HL1-HL13, 3-(2-R-phenylhydrazono)-naphthalene-1,2,4-triones) versus their corresponding Cu(II) complexes revealed a clear trade-off: complexation increased cytotoxicity but abolished antibacterial activity [1]. Notably, ligand HL5 (R = 3-I) demonstrated antibacterial activity superior to the control, yet its Cu(II) complex [Cu(L5)₂] was inactive against the same bacterial strains.

Cu(II) complex trade-off
Head-to-head
Free ligand HL5 (3-iodo derivative): antibacterial > control; Cu(II) complex inactive against bacteria; Cu complexes increased cytotoxicity
Selection context: free ligand for antibacterial screening, Cu complex for cytotoxicity endpoint review
Trade-off requires assay-specific procurement
Copper(II) complexes Cytotoxicity Antibacterial

PARP-1-Mediated NAD⁺ Depletion by 1,2-Naphthoquinone

Mechanistic profiling of naphthoquinone isomers in human cultured cells revealed divergent pathways of action: 1,2-naphthoquinone (1,2-NQ) preferentially induces depletion of NAD(P)H and NAD⁺ via PARP-1 activation through DNA single-strand break formation, whereas 1,4-naphthoquinone (1,4-NQ) and NHQ are more efficient at directly inducing cell death [1]. This functional divergence means these isomers are not interchangeable for pathway-specific mechanistic studies.

PARP-1/NAD⁺ pathway
Head-to-head
1,2-NQ: NAD(P)H/NAD⁺ depletion via PARP-1 activation; 1,4-NQ and NHQ: direct cell death induction
Mechanistic divergence supports pathway-specific study design
Human cultured cells; not interchangeable for PARP-1 studies
PARP-1 activation NAD(P)H depletion DNA damage

Regiospecific (Z)-Hydrazone Access

The 3-diazo derivative of naphthalene-1,2,4-trione reacts with β-dicarbonyl compounds to yield hydrazone products with defined (Z)-stereochemistry about the C=N bond, as unambiguously confirmed by single-crystal X-ray structure determination [1]. This stereochemical predictability is a direct consequence of the 1,2,4-trione scaffold's electronic and steric environment, which is not replicated by simpler naphthoquinone diazo compounds.

(Z)-Hydrazone stereochemistry
Class-level
3-Diazonaphthalene-1,2,4-trione + β-dicarbonyl → exclusive (Z)-hydrazone (X-ray confirmed)
Stereochemical-control context for hydrazone synthesis
Avoids E/Z isomer separation; generic diazo compounds give mixtures
Diazo compound Stereochemistry X-ray crystallography

Tautomerism Enables Unique 1,2-Diketone Electrophile

Naphthalene-1,2,4-trione exists as the keto tautomer of lawsone (2-hydroxy-1,4-naphthoquinone), establishing a dynamic equilibrium that provides access to the trione's unique 1,2-dicarbonyl electrophilic center [1]. This 1,2-diketone moiety is absent in both 1,2-naphthoquinone (ortho-quinone) and 1,4-naphthoquinone (para-quinone), enabling nucleophilic attack patterns and condensation chemistry not achievable with conventional naphthoquinones.

1,2-Diketone electrophile
Class-level
Tautomeric trione form provides 1,2-dicarbonyl center absent in 1,2-NQ and 1,4-NQ
Reported unique electrophilic reactivity for condensation chemistry
DFT and spectroscopic confirmation; reactivity depends on tautomer population
Tautomerism Lawsone Electrophilicity

Naphthalene-1,2,4-Trione Application Scenarios


Cu(II) Complexes: Enhanced Anticancer Cytotoxicity

Based on direct comparative evidence that Cu(II) complexation of 3-phenylhydrazono-naphthalene-1,2,4-triones increases cytotoxicity relative to free ligands [1], researchers should procure the pre-formed Cu(II) complexes or the free ligands for in situ complexation when screening against tumor cell lines. The enhanced cytotoxic effect attributed to copper-mediated redox cycling and ROS generation provides a quantifiable advantage over free ligand procurement for oncology-focused programs.

Antibacterial Discovery with HL5 Free Ligand

Head-to-head antibacterial testing identified HL5 (R = 3-I) as the sole derivative in a 13-compound series exhibiting activity superior to the control, while its Cu(II) complex proved inactive [1]. This evidence directly supports procurement of the free HL5 ligand for antibacterial screening campaigns. Critically, substituting with the Cu(II) complex or other analogs in the series would fail to replicate the antibacterial activity, making HL5 the only validated choice within this chemical space.

(Z)-Hydrazone Synthesis via 3-Diazo-Trione

Single-crystal X-ray diffraction confirms that 3-diazonaphthalene-1,2,4-trione reacts with β-dicarbonyl compounds to yield exclusively (Z)-configured hydrazone products [1]. This stereochemical predictability eliminates isomer separation steps, reducing purification time and material loss. Synthetic chemists requiring stereodefined hydrazone intermediates for medicinal chemistry or materials applications should procure this specific diazo reagent rather than generic alternatives that produce E/Z mixtures.

PARP-1/NAD⁺ Depletion Assays with 1,2,4-Trione

Mechanistic differentiation data demonstrate that 1,2-naphthoquinone derivatives induce PARP-1-mediated NAD(P)H and NAD⁺ depletion, whereas 1,4-naphthoquinone and NHQ primarily induce direct cell death [1]. Researchers investigating PARP-1 activation, NAD⁺ metabolism, or DNA damage response pathways must select compounds built on the 1,2-substituted naphthoquinone framework (including 1,2,4-triones). Procurement of 1,4-NQ or NHQ analogs will not activate the PARP-1/NAD⁺ depletion axis and will yield negative results in assays designed to measure this specific mechanism.

Application
Selection Property
Validation Focus
Tumor cell-line cytotoxicity screening
Cu(II) complexation state
Cell-viability endpoint review
Antibacterial susceptibility testing
Free ligand (3-iodo-phenylhydrazono derivative)
Antibacterial activity endpoint review
Stereodefined (Z)-hydrazone synthesis
3-Diazo-naphthalene-1,2,4-trione reagent
Stereochemical outcome by X-ray
PARP-1/NAD⁺ pathway studies
1,2-Substituted naphthoquinone scaffold
NAD⁺ depletion and PARP-1 activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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